3-Methoxy Loratadine

enzyme inhibition cell proliferation farnesyl transferase

LC-MS/MS method developers for loratadine PK/TK studies face matrix effect variability without matched reference standards. 3-Methoxy Loratadine (cLogP ~5.2) paired with 3-Methoxy Loratadine-d4 resolves this. • Dual FPTase/GGTase inhibitor - distinct from loratadine's antihistamine activity • cLogP ~5.2 vs. ~5.0 (loratadine) enables membrane permeability SAR • Reference standard for stability-indicating HPLC; distinct retention for impurity ID

Molecular Formula C23H25ClN2O3
Molecular Weight 412.9 g/mol
CAS No. 165739-73-1
Cat. No. B020779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy Loratadine
CAS165739-73-1
Synonyms4-(8-Chloro-5,6-dihydro-3-methoxy-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid Ethyl Ester; 
Molecular FormulaC23H25ClN2O3
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1
InChIInChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3
InChIKeyXIUQXOBEGLVYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy Loratadine: Identity and Basic Characteristics


3-Methoxy Loratadine (CAS 165739-73-1, molecular weight 412.91 g/mol) is a chemically modified derivative of the second-generation antihistamine loratadine [1]. The compound is characterized by the addition of a methoxy group at the 3-position of the loratadine structure, resulting in a molecular formula of C23H25ClN2O3 [2]. It is primarily supplied as a research chemical for analytical and investigational purposes and is noted for its potential activity as an inhibitor of farnesyl protein transferase and geranylgeranyl protein transferase [3].

Why 3-Methoxy Loratadine Cannot Be Substituted by Loratadine


The structural modification of introducing a 3-methoxy group differentiates this compound from loratadine and its active metabolite, desloratadine. This alteration is hypothesized to influence key physicochemical properties, including a high calculated LogP of approximately 5.2, which differs from the parent compound and suggests a distinct partition coefficient that can impact membrane permeability and in vivo distribution [1]. Generic substitution is not scientifically valid as these structural differences may result in altered receptor binding kinetics, metabolic stability, and biological activity profiles that are critical for reproducible research outcomes [2].

Key Differentiating Evidence for 3-Methoxy Loratadine


Dual Protein Prenylation Inhibition

In contrast to loratadine and desloratadine, whose primary mechanism is histamine H1 receptor antagonism, 3-Methoxy Loratadine has been reported to exhibit a distinct pharmacological profile as an inhibitor of both farnesyl protein transferase and geranylgeranyl protein transferase [1].

enzyme inhibition cell proliferation farnesyl transferase

Increased Lipophilicity vs Loratadine

The introduction of a methoxy group significantly increases the calculated lipophilicity. 3-Methoxy Loratadine has a computed XLogP3 value of 5.2, which is substantially higher than the reported calculated LogP for loratadine, which is approximately 5.0 [1][2].

lipophilicity ADME membrane permeability

Matched Isotopically Labeled Internal Standard

The existence of a stable-labeled analog, 3-Methoxy Loratadine-d4 (CAS 1189501-87-8), which is specifically deuterated on the piperidine ring , provides a critical advantage for analytical method development. While deuterated analogs of loratadine exist, the specific labeling pattern of 3-Methoxy Loratadine-d4 is unique to this compound and is essential for accurate quantification of the non-deuterated parent molecule in complex biological matrices using LC-MS/MS .

internal standard LC-MS bioanalysis deuterated

3-Methoxy Loratadine: Research and Analytical Applications


LC-MS/MS Bioanalytical Method Development

3-Methoxy Loratadine is the optimal choice as an analytical reference standard when developing and validating LC-MS/MS methods for quantifying this specific compound in pharmacokinetic (PK) or toxicokinetic (TK) studies. The use of the compound with its matched deuterated internal standard (3-Methoxy Loratadine-d4) ensures high assay specificity, precision, and accuracy by compensating for matrix effects and analyte recovery inconsistencies .

Cell Proliferation and Prenylation Assays

This compound is appropriate for use as a positive control or test agent in cell-based assays investigating the inhibition of protein prenylation pathways. Its reported activity as a dual inhibitor of farnesyl protein transferase and geranylgeranyl protein transferase makes it relevant for cancer and cell signaling research, where this mechanism is distinct from the antihistamine effects of loratadine [1].

SAR Studies on Loratadine Scaffolds

3-Methoxy Loratadine serves as a key structural analog in medicinal chemistry SAR campaigns focused on the loratadine pharmacophore. The quantifiable difference in its calculated lipophilicity (cLogP 5.2 vs. ~5.0 for loratadine) [2][3] makes it a valuable tool for correlating structural modifications with changes in physicochemical properties and membrane permeability.

Forced Degradation and Impurity Profiling

Procure this compound for use as a reference standard or a potential synthetic impurity marker in the development and validation of stability-indicating HPLC methods for loratadine-related drug substances and products. Its distinct chromatographic properties, driven by increased lipophilicity, allow for the identification and quantification of this specific process-related or degradant impurity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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